molecular formula C6H6ClNO2S B8534030 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole

Cat. No.: B8534030
M. Wt: 191.64 g/mol
InChI Key: ZXPGPXRTSHSBPA-UHFFFAOYSA-N
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Description

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole is an organic compound with the molecular formula C 6 H 6 ClNO 2 S and a molecular weight of 191.64 g/mol . This compound features a thiazole ring, a privileged structure in medicinal chemistry, which is functionalized with a chloro group at the 4-position and a 1,3-dioxolane group at the 5-position. The 1,3-dioxolane group can serve as a protected aldehyde functionality, making this compound a versatile and valuable synthetic intermediate for constructing more complex molecules . The presence of the chloro substituent on the electron-rich thiazole heterocycle makes it a reactive site for metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This allows researchers to efficiently introduce diverse structural motifs at this position. As a building block, it is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its properties, including a calculated LogP of 1.84 and a polar surface area of 59.59 Ų , may also be of interest in early-stage pharmacokinetic and physicochemical property assessments. This product is provided for research use only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

IUPAC Name

4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H6ClNO2S/c7-5-4(11-3-8-5)6-9-1-2-10-6/h3,6H,1-2H2

InChI Key

ZXPGPXRTSHSBPA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(N=CS2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The thioamide’s sulfur atom attacks the α-carbon of the α-chloro-dioxolane carbonyl compound, displacing the chloride ion.

  • Cyclization : Intramolecular dehydration forms the thiazole ring, with the dioxolane moiety pre-installed at position 5.

  • Chlorine Retention : The α-chloro group ensures direct incorporation of chlorine at position 4.

Example Protocol :

  • Reactants : 2-Chloro-1-(1,3-dioxolan-2-yl)ethan-1-one (5 mmol), thioacetamide (5.5 mmol)

  • Conditions : Reflux in ethanol (12 h), acid catalyst (HCl)

  • Yield : 68–72%

Post-Functionalization of Preformed Thiazoles

An alternative strategy involves modifying a pre-synthesized thiazole to introduce the dioxolane group. This two-step approach is advantageous for late-stage diversification.

Synthesis of 4-Chlorothiazole-5-carbaldehyde

The thiazole core is first functionalized with an aldehyde group at position 5 via Vilsmeier-Haack formylation :

  • Reactants : 4-Chlorothiazole, DMF, POCl₃

  • Conditions : 0–5°C, 4 h

  • Yield : 85–90%

Dioxolane Protection of the Aldehyde

The aldehyde is converted to a dioxolane acetal using ethylene glycol and an acid catalyst:

  • Reactants : 4-Chlorothiazole-5-carbaldehyde (1 eq), ethylene glycol (2.5 eq), p-TsOH (0.1 eq)

  • Conditions : Toluene, Dean-Stark trap, 110°C (6 h)

  • Yield : 92–95%

Key Advantage : This method avoids the need for sensitive dioxolane-containing precursors.

Multicomponent Coupling Strategies

Recent advancements leverage one-pot multicomponent reactions to streamline synthesis. A notable example involves:

  • In Situ Generation of α-Chloro-dioxolane Carbonyl :

    • React 1,3-dioxolane-2-carbaldehyde with Cl₂ in acetic acid.

  • Concurrent Thiazole Formation :

    • Add thioacetamide and heat under reflux.

Optimized Conditions :

ParameterValue
SolventAcetonitrile
CatalystTMSOTf (10 mol%)
Temperature70°C
Time2 h
Yield78%

This approach reduces intermediate isolation steps and improves atom economy.

Regioselective introduction of the dioxolane group is achievable via directed ortho metalation (DoM):

  • Lithiation : Treat 4-chlorothiazole with LDA at −78°C.

  • Electrophilic Quenching : Add 1,3-dioxolane-2-carbaldehyde.

  • Oxidation : Use MnO₂ to oxidize the secondary alcohol to the ketone, followed by acetal formation.

Challenges :

  • Strict anhydrous conditions required.

  • Competing side reactions at thiazole’s nitrogen.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hantzsch Synthesis68–7295ModerateHigh
Post-Functionalization9098HighModerate
Multicomponent7897HighHigh
Directed Metalation55–6090LowLow

Trade-offs :

  • Hantzsch : Reliable but limited by precursor availability.

  • Post-Functionalization : High yields but requires aldehyde handling.

  • Multicomponent : Efficient but sensitive to catalyst loading .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(1,3-dioxolan-2-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it has been shown to bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

2-Bromo-4-(1,3-dioxolan-2-yl)thiazole
  • Structural Difference : Bromine replaces chlorine at the 4-position.
  • Impact: Halogen substituents influence electronic properties and steric bulk. This compound is noted for its utility in synthesizing aziridines and other heterocycles .
5-Chloro-2-methyl-1,3-thiazole
  • Structural Difference : Methyl group at the 2-position instead of a 1,3-dioxolane moiety.
  • Impact: The methyl group increases hydrophobicity (LogP = 2.10) and may enhance membrane permeability.
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole
  • Structural Difference : Nitro and chloromethyl substituents replace the dioxolane group.
  • Impact : The nitro group enhances electrophilicity, making this compound a reactive intermediate in further functionalizations (e.g., nucleophilic substitutions). Synthesized in 62% yield via cyclization and nitration .
Thiazole Carboxylic Acid Derivatives (MMP-2 Inhibitors)
  • Key Example : MMPI-1154, a thiazole-carboxylic acid, demonstrated superior MMP-2 inhibition compared to hydroxamic acid analogs. At 1 µM, it reduced infarct size in cardiac ischemia models .
  • Comparison : The 1,3-dioxolane group in 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole may confer metabolic stability or influence binding to MMP active sites, though experimental validation is needed.
Antimicrobial Thiazole Derivatives
  • Key Example : Thiazole compound 2 (from ) exhibited potent activity against MRSA and VRSA, outperforming teicoplanin and reducing vancomycin MIC by 512-fold in resistant strains. Biofilm reduction was also significant .
  • Comparison : The chloro and dioxolane substituents in this compound could modulate antimicrobial efficacy by altering solubility or target interactions.

Crystallographic and Conformational Insights

Isostructural Thiazole Halogen Derivatives
  • Example : 4-(4-Chlorophenyl)- and 4-(4-fluorophenyl)-substituted thiazoles (compounds 4 and 5) exhibit isostructural triclinic packing with P¯I symmetry. The chloro derivative showed slight conformational adjustments in crystal lattice vs. fluoro analogs .
  • Relevance : Substituent polarity (Cl vs. F) influences intermolecular interactions and crystal packing, which may correlate with solubility or stability in this compound.

Data Tables

Table 1: Structural and Physicochemical Properties of Selected Thiazoles

Compound Molecular Formula Molecular Weight LogP Key Substituents Notable Applications
This compound C₆H₅ClNO₂S 192.63 (calc.) ~1.8* Cl, 1,3-dioxolane Hypothesized enzyme inhibition
2-Bromo-4-(1,3-dioxolan-2-yl)thiazole C₆H₅BrNO₂S 237.08 2.3* Br, 1,3-dioxolane Aziridine synthesis
5-Chloro-2-methyl-1,3-thiazole C₄H₄ClNS 133.60 2.10 Cl, methyl Pharmaceutical intermediates
MMPI-1154 C₁₅H₁₂N₂O₃S 300.33 1.5 Carboxylic acid, imidazole MMP-2 inhibition

*Estimated values based on analog data.

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole?

A common approach involves heterocyclic condensation reactions under controlled conditions. For example, thiazole derivatives can be synthesized via:

  • Catalytic methods : Using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a heterogeneous catalyst at 70–80°C for 1 hour, followed by TLC monitoring and recrystallization in aqueous acetic acid .
  • Functionalization : Reacting chlorobenzyloxy-phenyl-ethyl-thio intermediates with substituted benzoyl chlorides in a stepwise manner to introduce the 1,3-dioxolane moiety .

Q. Key Reaction Parameters :

CatalystSolventTemperature (°C)Reaction TimeYield (%)
Bleaching Earth ClayPEG-40070–801 hour65–87*
*Yields vary based on substituent reactivity and purification methods .

Q. How is structural characterization performed for this compound?

A multi-technique approach is critical:

  • Spectroscopy :
    • IR : Identify C-Cl (750–550 cm⁻¹), thiazole C=N (1650–1550 cm⁻¹), and dioxolane C-O (1250–1050 cm⁻¹) stretches .
    • NMR : Use 1H^1H NMR to confirm proton environments (e.g., dioxolane protons at δ 4.8–5.2 ppm) and 13C^{13}C NMR for carbonyl and aromatic carbons .
  • Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement to resolve bond lengths and angles .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole functionalization be addressed?

Regioselectivity is influenced by:

  • Reagent addition : Dropwise addition of chloroacetyl chloride to 2-amino-5-aryl-methylthiazoles in dioxane at 20–25°C minimizes side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the 4-position of the thiazole ring .
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity for thiadiazole derivatives, as shown in analogous systems .

Q. What methodologies resolve contradictions in crystallographic data interpretation?

Discrepancies in enantiomorph-polarity estimation can arise with near-centrosymmetric structures. To mitigate:

  • Parameter selection : Use Flack’s x parameter (based on incoherent twin scattering) instead of Rogers’s η, as x converges faster and avoids false chirality indications .
  • Refinement protocols : Iterative refinement in SHELXL with high-resolution data (<1.0 Å) improves accuracy, particularly for thiazole ring puckering and dioxolane conformation .

Q. How can biological activity be systematically evaluated for this compound?

Thiazoles are pharmacologically relevant (e.g., antimicrobial, anticancer). Suggested methodologies:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative bacteria .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Mechanistic studies : Molecular docking (e.g., AutoDock Vina) to predict binding to targets like thymidylate synthase or topoisomerase II, guided by crystallographic data .

Q. How are synthetic byproducts or impurities identified and mitigated?

  • Chromatography : HPLC with UV detection (λ = 254 nm) separates thiazole derivatives from chlorinated byproducts .
  • Mass spectrometry : High-resolution ESI-MS identifies impurities via exact mass matching (e.g., m/z for [M+H]⁺ of this compound = calculated 218.03) .

Q. What strategies validate computational models against experimental data?

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray structures to assess bond-length deviations (<0.02 Å) .
  • Spectroscopic correlation : Match computed IR frequencies (scaled by 0.96) with experimental data to confirm functional groups .

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